molecular formula C20H17ClFN3O3 B2564030 4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone CAS No. 478066-76-1

4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone

Cat. No.: B2564030
CAS No.: 478066-76-1
M. Wt: 401.82
InChI Key: YQFYLKATXWHPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its complex structure, which includes a chlorophenoxy group, a fluorophenyl group, and a morpholino group attached to a pyridazinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a chlorophenol reacts with an appropriate leaving group on the pyridazinone ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through similar nucleophilic aromatic substitution reactions or via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Morpholino Group Addition: The morpholino group can be added through nucleophilic substitution reactions, where a morpholine reacts with a suitable electrophilic site on the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings or the morpholino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular processes.

    DNA/RNA Interaction: The compound may interact with genetic material, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)-2-phenyl-5-morpholino-3(2H)-pyridazinone: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    4-(4-fluorophenoxy)-2-(4-chlorophenyl)-5-morpholino-3(2H)-pyridazinone: The positions of the chlorine and fluorine atoms are swapped, potentially altering its reactivity and interactions.

    4-(4-chlorophenoxy)-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone: The fluorine atom is replaced with a methyl group, which may change its lipophilicity and biological activity.

Uniqueness

4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholino-3(2H)-pyridazinone is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(4-chlorophenoxy)-2-(4-fluorophenyl)-5-morpholin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c21-14-1-7-17(8-2-14)28-19-18(24-9-11-27-12-10-24)13-23-25(20(19)26)16-5-3-15(22)4-6-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFYLKATXWHPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.